molecular formula C22H21NO B12718466 1,2,3,4-Tetrahydro-1,2-diphenyl-6-methoxyisoquinoline CAS No. 96719-46-9

1,2,3,4-Tetrahydro-1,2-diphenyl-6-methoxyisoquinoline

Cat. No.: B12718466
CAS No.: 96719-46-9
M. Wt: 315.4 g/mol
InChI Key: FNPFSMMZCAJYPR-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1,2-diphenyl-6-methoxyisoquinoline: is a synthetic organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by the presence of a tetrahydroisoquinoline core with two phenyl groups and a methoxy group attached to it. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1,2-diphenyl-6-methoxyisoquinoline can be synthesized through various synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydro-1,2-diphenyl-6-methoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various isoquinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and drug development .

Scientific Research Applications

Chemistry: 1,2,3,4-Tetrahydro-1,2-diphenyl-6-methoxyisoquinoline is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Isoquinoline derivatives have shown promise in targeting various biological pathways and receptors, making them potential candidates for drug discovery .

Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and neuroprotective agent. Its ability to interact with specific molecular targets in the body makes it a promising candidate for the development of new medications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-1,2-diphenyl-6-methoxyisoquinoline involves its interaction with specific molecular targets in the body. The compound can bind to receptors and enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.

    6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Another isoquinoline derivative with a methoxy group at a different position.

    1,2-Diphenyl-1,2,3,4-tetrahydroisoquinoline: A compound with two phenyl groups but lacking the methoxy group.

Uniqueness: 1,2,3,4-Tetrahydro-1,2-diphenyl-6-methoxyisoquinoline is unique due to the presence of both phenyl and methoxy groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile intermediate in synthetic chemistry and its applicability in various scientific research fields .

Properties

CAS No.

96719-46-9

Molecular Formula

C22H21NO

Molecular Weight

315.4 g/mol

IUPAC Name

6-methoxy-1,2-diphenyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C22H21NO/c1-24-20-12-13-21-18(16-20)14-15-23(19-10-6-3-7-11-19)22(21)17-8-4-2-5-9-17/h2-13,16,22H,14-15H2,1H3

InChI Key

FNPFSMMZCAJYPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(N(CC2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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